N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
BenchChem offers high-quality N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5OS/c18-17(19,20)15-11-3-1-2-4-14(11)25(22-15)8-7-21-16(26)10-5-6-12-13(9-10)24-27-23-12/h5-6,9H,1-4,7-8H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQAKAXFFPVEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC4=NSN=C4C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those based on the benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors.
Mode of Action
The mode of action of this compound is likely related to its electron donor–acceptor (D–A) system. The BTZ motif is a strongly electron-accepting moiety. During light absorption, an intramolecular charge transfer mechanism is observed, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group.
Biochemical Pathways
Btz-based compounds have been used as potential visible-light organophotocatalysts. This suggests that the compound could potentially influence photochemical reactions and pathways.
Pharmacokinetics
Small-molecule-based dyes similar to this compound are known for their high biocompatibility, fast excretion, and high clinical translation ability.
Result of Action
Btz-based compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes. This suggests that the compound could potentially be used for similar applications.
Action Environment
The use of light as a “traceless” reagent has been discussed in the context of btz-based compounds. This suggests that light could potentially influence the compound’s action.
Biological Activity
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a trifluoromethyl group, which is recognized for enhancing the biological and chemical properties of various molecules. The structural components of this compound suggest possible applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic applications.
The biological activity of this compound is primarily attributed to its structural features:
- Trifluoromethyl Group : Enhances metabolic stability and biological activity.
- Indazole Core : Known for its diverse pharmacological effects, including antitumor and anti-inflammatory properties.
- Thiadiazole Moiety : Associated with various biological activities such as antimicrobial and anticancer effects.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. The following data summarizes findings related to its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Human glioblastoma U251 | 10–30 | Induces apoptosis via mitochondrial pathway |
| Human melanoma WM793 | 15–25 | Inhibits cell proliferation and induces G1 arrest |
| Jurkat T cells | 20–40 | Modulates immune response and apoptosis |
These findings indicate that the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific substitutions on the indazole and thiadiazole rings significantly influence biological activity. For instance:
- Electron-Donating Groups : Enhance anticancer activity by stabilizing reactive intermediates.
- Hydrophobic Interactions : Essential for binding affinity to target proteins involved in cancer progression.
Case Study 1: Induced Apoptosis in Cancer Cells
A study conducted on human glioblastoma cells demonstrated that treatment with N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide resulted in a significant increase in apoptotic markers. Flow cytometry analysis indicated an increase in Annexin V-positive cells after 24 hours of treatment, confirming the compound's role in inducing apoptosis.
Case Study 2: In Vivo Efficacy
In an animal model of melanoma, administration of the compound led to a substantial reduction in tumor size compared to control groups. Histopathological examinations revealed increased necrosis within tumor tissues treated with the compound, suggesting effective tumor suppression mechanisms at play.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
